molecular formula C7H12O3 B168603 Tert-butyl 3-oxopropanoate CAS No. 108350-21-6

Tert-butyl 3-oxopropanoate

Cat. No.: B168603
CAS No.: 108350-21-6
M. Wt: 144.17 g/mol
InChI Key: DJXQBXDUGONRMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 3-oxopropanoate can be synthesized through various methods. One common method involves the reaction of tert-butyl alcohol with 3-oxopropanoic acid in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various esters, alcohols, and amides, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of drug candidates and medicinal chemistry research.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxopropanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

  • Tert-butyl 2-oxopropanoate
  • Tert-butyl 3-oxobutanoate
  • Tert-butyl 3-oxopentanoate

Comparison: Tert-butyl 3-oxopropanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of handling. Its reactivity profile makes it particularly useful in a wide range of synthetic applications .

Properties

IUPAC Name

tert-butyl 3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQBXDUGONRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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